molecular formula C26H22N4O4S2 B431141 3-(1,3-benzodioxol-5-ylmethylsulfanyl)-12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

3-(1,3-benzodioxol-5-ylmethylsulfanyl)-12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

Cat. No.: B431141
M. Wt: 518.6g/mol
InChI Key: DDHDKKVGYWQGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-7,7-dimethyl-4-phenyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

The synthesis of this compound involves multiple steps, starting with the preparation of the 1,3-benzodioxole moiety. This can be achieved through the reaction of catechol with formaldehyde. The next step involves the introduction of the sulfanyl group, which can be done using thiol reagents under appropriate conditions. The final steps involve the construction of the pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core through a series of cyclization reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the pyrimidinone moiety.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride.

    Electrophilic reagents: Nitric acid, halogens.

Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the benzodioxole ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The benzodioxole moiety can interact with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with nucleophilic sites. The pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core can engage in hydrogen bonding and hydrophobic interactions, affecting the function of target proteins and pathways.

Comparison with Similar Compounds

Similar compounds include:

    1,3-benzodioxole derivatives: These compounds share the benzodioxole moiety and have similar chemical properties.

    Thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives: These compounds share the core structure and have similar biological activities.

The uniqueness of 1-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-7,7-dimethyl-4-phenyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one lies in its combination of these structural motifs, which gives it a distinct set of chemical and biological properties.

Properties

Molecular Formula

C26H22N4O4S2

Molecular Weight

518.6g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylsulfanyl)-12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

InChI

InChI=1S/C26H22N4O4S2/c1-26(2)11-17-20(12-34-26)36-23-21(17)22(31)29(16-6-4-3-5-7-16)24-27-28-25(30(23)24)35-13-15-8-9-18-19(10-15)33-14-32-18/h3-10H,11-14H2,1-2H3

InChI Key

DDHDKKVGYWQGKW-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC5=CC6=C(C=C5)OCO6)C7=CC=CC=C7)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC5=CC6=C(C=C5)OCO6)C7=CC=CC=C7)C

Origin of Product

United States

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